molecular formula C17H23NO B11859917 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde CAS No. 52764-98-4

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde

Katalognummer: B11859917
CAS-Nummer: 52764-98-4
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: JFDOJXHCJRGBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is a chemical compound with the molecular formula C17H23NO. It is characterized by a spirocyclic structure, which includes a benzaldehyde moiety attached to a spiro-fused azaspiro[5.5]undecane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde typically involves the reaction of benzaldehyde with a spirocyclic amine. One common method includes the condensation of benzaldehyde with 3-azaspiro[5.5]undecane under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid

    Reduction: 4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed

Wissenschaftliche Forschungsanwendungen

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of target proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.

    4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol: A reduced derivative with a primary alcohol group.

    4-(3-Azaspiro[5.5]undec-3-yl)benzyl chloride: A halogenated derivative with a benzyl chloride group.

Uniqueness

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

52764-98-4

Molekularformel

C17H23NO

Molekulargewicht

257.37 g/mol

IUPAC-Name

4-(3-azaspiro[5.5]undecan-3-yl)benzaldehyde

InChI

InChI=1S/C17H23NO/c19-14-15-4-6-16(7-5-15)18-12-10-17(11-13-18)8-2-1-3-9-17/h4-7,14H,1-3,8-13H2

InChI-Schlüssel

JFDOJXHCJRGBDD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.